MOTS-c (Human) Acetate: A Technical Guide to its Mechanism of Action
MOTS-c (Human) Acetate: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
MOTS-c (Mitochondrial Open Reading Frame of the 12S rRNA-c) is a mitochondrial-derived peptide (MDP) that has emerged as a significant regulator of metabolic homeostasis.[1][2] Encoded by a short open reading frame within the mitochondrial 12S rRNA gene, MOTS-c is translated in the cytoplasm and acts systemically, with skeletal muscle being a primary target.[1][2][3] This peptide has demonstrated the ability to enhance insulin (B600854) sensitivity, increase glucose uptake, and regulate fatty acid metabolism, positioning it as a promising therapeutic candidate for metabolic diseases such as type 2 diabetes and obesity.[1][2][3] Its mechanism of action is multifaceted, involving the activation of key metabolic signaling pathways, most notably the AMP-activated protein kinase (AMPK) pathway, and the regulation of nuclear gene expression in response to cellular stress. This guide provides an in-depth technical overview of the molecular mechanisms underlying the action of MOTS-c, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling cascades.
Core Mechanism of Action: The Folate-AICAR-AMPK Axis
The primary mechanism by which MOTS-c exerts its metabolic effects is through the modulation of the folate cycle and subsequent activation of AMPK.[3][4][5][6]
-
Inhibition of the Folate Cycle: MOTS-c inhibits the folate-methionine cycle, leading to a reduction in the production of 5-methyl-tetrahydrofolate (5Me-THF).[4][5] This disruption of one-carbon metabolism results in the accumulation of an intermediate in the de novo purine (B94841) biosynthesis pathway, 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR).[3][4][5]
-
AMPK Activation: AICAR is a well-established pharmacological activator of AMPK.[3][4] It mimics adenosine (B11128) monophosphate (AMP), allosterically activating AMPK. Activated AMPK acts as a master metabolic switch, phosphorylating a multitude of downstream targets to promote catabolic processes that generate ATP and inhibit anabolic, energy-consuming pathways.[7]
The activation of AMPK by MOTS-c leads to several beneficial metabolic outcomes:
-
Increased Glucose Uptake: Activated AMPK promotes the translocation of the glucose transporter 4 (GLUT4) to the plasma membrane in skeletal muscle cells, thereby increasing glucose uptake from the bloodstream.[1][5][8] MOTS-c has also been shown to increase the expression of genes involved in mitochondrial biogenesis, such as TFAM, COX4, and NRF1, which further supports enhanced glucose metabolism.[1][5]
-
Enhanced Fatty Acid Oxidation: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. This leads to a decrease in malonyl-CoA levels, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), facilitating the transport of fatty acids into the mitochondria for β-oxidation.[4]
Signaling Pathway Diagram: MOTS-c and the AMPK Axis
Caption: MOTS-c activates the AMPK signaling pathway.
Secondary Signaling Pathways and Nuclear Translocation
Beyond the primary AMPK axis, MOTS-c influences other signaling pathways and exhibits nuclear activity, highlighting its role as a versatile signaling molecule.
Akt/mTORC2 Pathway
MOTS-c has been shown to activate the Akt signaling pathway in skeletal muscle.[1][9] This activation is, at least in part, mediated by the protein kinase CK2, which has been identified as a direct binding partner of MOTS-c.[10] MOTS-c binding activates CK2, which in turn can lead to the phosphorylation and activation of Akt.[10] Activated Akt can then influence a variety of cellular processes, including glucose metabolism and cell survival. Furthermore, MOTS-c has been shown to increase the activity of mTOR Complex 2 (mTORC2), which is a key upstream activator of Akt.[9]
Inhibition of MAP Kinase/c-Fos Pathway
In certain contexts, MOTS-c has an inhibitory effect on the MAP kinase (MAPK) pathway. Specifically, it has been shown to inhibit the activation of ERK, JNK, and p38, leading to a downstream reduction in the expression of the transcription factor c-Fos.[1][11] This anti-inflammatory action is particularly relevant in the context of cellular stress and injury.[11]
Nuclear Translocation and Gene Regulation
Under conditions of metabolic stress, such as glucose restriction or oxidative stress, MOTS-c translocates from the mitochondria to the nucleus.[2][7][12][13] This translocation is dependent on AMPK activity.[7] In the nucleus, MOTS-c can bind to chromatin and interact with transcription factors to regulate the expression of a wide range of genes.[12][14] A key interaction is with Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[15][16] MOTS-c can bind to Nrf2 and enhance the transcription of genes containing antioxidant response elements (AREs), thereby protecting the cell from oxidative damage.[12][14]
Signaling Pathway Diagram: MOTS-c Nuclear and Secondary Signaling
Caption: MOTS-c's nuclear translocation and secondary signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative effects of MOTS-c as reported in various experimental models.
| Parameter | Experimental Model | MOTS-c Concentration/Dose | Effect | Reference |
| Glucose Uptake | C2C12 myotubes | 10 µM | Increased survival under glucose restriction | [17] |
| C2C12 myotubes | 100 nM | Increased cell survival | [17] | |
| AMPK Phosphorylation | HEK293 cells | Dose-dependent | Increased | [4] |
| Rat Hearts | 5 mg/kg for 4 weeks | Increased | [9] | |
| Akt Phosphorylation | HEK293 cells | Time and dose-dependent | Increased | [4] |
| Mouse Skeletal Muscle | Not specified | Increased | [9] | |
| Gene Expression | U-2 OS cells | 25, 50, or 100 µM for 48h | Increased mRNA of PGC1α, NRF1, ND1, ND6, ATP8 | [18] |
| HEK293 cells | 10 µM | Regulation of 802 genes under glucose restriction | [14] | |
| In Vivo Efficacy | Aged mice | Not specified | Reversed age-dependent insulin resistance | [1] |
| High-fat diet mice | Not specified | Prevented diet-induced obesity and insulin resistance | [1][3] |
Detailed Experimental Protocols
In Vitro Glucose Uptake Assay (2-NBDG Method)
This protocol describes the measurement of glucose uptake in C2C12 myotubes using the fluorescent glucose analog 2-NBDG.
Materials:
-
Differentiated C2C12 myotubes in 24-well plates
-
Glucose-free DMEM
-
2% Bovine Serum Albumin (BSA) in glucose-free DMEM
-
2-NBDG (100 µM in low glucose DMEM with 2% BSA)
-
Insulin (200 nM, optional)
-
Phosphate-buffered saline (PBS), chilled
-
RIPA lysis buffer
-
Fluorescence plate reader or microscope
Procedure:
-
Starvation: Wash C2C12 myotubes once with PBS. Replace the medium with glucose-free DMEM containing 2% BSA and incubate for 20 minutes to 2 hours to starve the cells.[5]
-
Insulin Stimulation (Optional): For insulin-stimulated glucose uptake, add insulin to a final concentration of 200 nM and incubate for 15-30 minutes.[5]
-
2-NBDG Incubation: Remove the starvation medium and add 100 µM 2-NBDG in low glucose DMEM with 2% BSA. Incubate for 30 minutes to 2 hours.[5]
-
Washing: Wash the cells twice with chilled PBS to remove extracellular 2-NBDG.
-
Lysis: Add RIPA lysis buffer to each well and incubate on ice for 20 minutes.
-
Quantification: Measure the fluorescence of the cell lysates using a fluorescence plate reader (excitation/emission ≈ 485/535 nm).[19] Alternatively, visualize and quantify uptake using a fluorescence microscope.[19]
Western Blotting for Protein Phosphorylation
This protocol outlines the detection of phosphorylated AMPK (p-AMPK) and other signaling proteins.
Materials:
-
Cell or tissue lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-AMPKα (Thr172), anti-AMPKα)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of cell or tissue lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-AMPKα diluted 1:1000 in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-AMPKα) to normalize for loading.
Hyperinsulinemic-Euglycemic Clamp in Mice
This is the gold standard for assessing insulin sensitivity in vivo.
Materials:
-
Anesthetized mice with jugular vein and carotid artery catheters
-
Infusion pumps
-
Human insulin
-
20% glucose solution
-
[3-³H]glucose (for glucose turnover)
-
[1-¹⁴C]2-deoxy-D-glucose (for tissue-specific glucose uptake)
-
Glucometer
Procedure:
-
Basal Period: After an overnight fast, infuse [3-³H]glucose for 2 hours to assess basal glucose turnover.[14]
-
Clamp Period:
-
Begin a primed-continuous infusion of human insulin (e.g., 15 pmol/kg/min).[14]
-
Monitor blood glucose every 10-20 minutes from the arterial catheter.[14]
-
Infuse 20% glucose at a variable rate to maintain euglycemia (basal glucose levels).[14]
-
Continue the infusion of [3-³H]glucose to measure insulin-stimulated glucose metabolism.[14]
-
-
Tissue-Specific Glucose Uptake: At 75 minutes into the clamp, administer a bolus of [1-¹⁴C]2-deoxy-D-glucose.[14]
-
Sampling: Collect blood samples at timed intervals to measure plasma concentrations of isotopes and insulin.[14]
-
Tissue Harvest: At the end of the clamp, anesthetize the mouse and harvest tissues for further analysis.[14]
Concluding Remarks
MOTS-c represents a novel class of signaling molecules that underscores the role of mitochondria as active regulators of cellular and systemic metabolism. Its primary mechanism of action through the Folate-AICAR-AMPK pathway, coupled with its ability to translocate to the nucleus and modulate gene expression, provides a multi-pronged approach to metabolic regulation. The preclinical data strongly support its potential as a therapeutic agent for metabolic disorders. Further research, particularly clinical trials in humans, is warranted to fully elucidate its therapeutic efficacy and safety profile. This guide provides a comprehensive technical foundation for researchers and drug development professionals to understand and investigate the multifaceted actions of MOTS-c.
References
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- 2. MOTS-c: A promising mitochondrial-derived peptide for therapeutic exploitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MOTS-c: A novel mitochondrial-derived peptide regulating muscle and fat metabolism - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
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- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mitochondrial-Derived Peptide MOTS-c Attenuates Vascular Calcification and Secondary Myocardial Remodeling via Adenosine Monophosphate-Activated Protein Kinase Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MOTS-c modulates skeletal muscle function by directly binding and activating CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. static1.squarespace.com [static1.squarespace.com]
- 12. researchgate.net [researchgate.net]
- 13. The Mitochondrial-Encoded Peptide MOTS-c Translocates to the Nucleus to Regulate Nuclear Gene Expression in Response to Metabolic Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Mitochondrial-Encoded Peptide MOTS-c Translocates to the Nucleus to Regulate Nuclear Gene Expression in Response to Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Mitochondrial-Derived Peptide (MOTS-c) Interacted with Nrf2 to Defend the Antioxidant System to Protect Dopaminergic Neurons Against Rotenone Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
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